{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane
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Overview
Description
{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane is a complex organophosphorus compound. This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The presence of the phosphane group adds to its versatility, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane typically involves multiple steps. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-en-2-yl derivative. This can be achieved through the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the bicyclic structure .
The final step includes the incorporation of the dioctylphosphane group, which can be achieved through a reaction with a suitable phosphane reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and pentyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group yields phosphine oxides, while nucleophilic substitution can lead to various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are valuable in catalysis and material science .
Biology and Medicine
It can also be used in the synthesis of bioactive compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal ions, facilitating catalytic reactions. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: A similar bicyclic compound used in organic synthesis.
Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Another derivative with applications in medicinal chemistry.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Used in material science for its unique properties.
Uniqueness
What sets {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane apart is its combination of a bicyclic structure with a phosphane group. This unique combination enhances its stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
185248-63-9 |
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Molecular Formula |
C29H55O2P |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
5-(5-dioctylphosphorylpentoxymethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C29H55O2P/c1-3-5-7-9-11-15-21-32(30,22-16-12-10-8-6-4-2)23-17-13-14-20-31-26-29-25-27-18-19-28(29)24-27/h18-19,27-29H,3-17,20-26H2,1-2H3 |
InChI Key |
YKRBNAYWYLRJMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCOCC1CC2CC1C=C2 |
Origin of Product |
United States |
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